molecular formula C8H5F3N2O B1408040 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227576-37-5

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1408040
CAS No.: 1227576-37-5
M. Wt: 202.13 g/mol
InChI Key: MEKHYVPZFNCTIB-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative designed for use as a key synthetic intermediate in advanced research and development. Its core value lies in the strategic incorporation of the trifluoromethyl group, a feature known in medicinal chemistry to profoundly improve the pharmacological properties of candidate molecules by enhancing metabolic stability, membrane permeability, and binding affinity through unique interactions with biological targets . This compound is primarily investigated for the synthesis of novel active ingredients, finding specific utility in the development of pharmaceutical intermediates and agrochemicals, such as pesticides . The molecular scaffold, featuring both an electron-withdrawing trifluoromethyl group and a reactive acetonitrile moiety, offers researchers a versatile building block for heterocyclic chemistry. It enables extensive structural diversification and fine-tuning of lead compounds, facilitating the exploration of structure-activity relationships (SAR) in drug discovery campaigns . The presence of the trifluoromethyl group is a critical design element, as fluorine-containing compounds are increasingly prominent in the development of modern therapeutics and crop protection agents due to their superior efficacy and stability profiles .

Properties

IUPAC Name

2-[6-oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7-5(3-4-12)1-2-6(14)13-7/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKHYVPZFNCTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile typically involves the substitution of a halogen atom in a precursor compound with a hydroxyl group. One common method starts with 2-chloro-6-(trifluoromethyl)pyridine, which undergoes a nucleophilic substitution reaction with a hydroxide ion under high temperature and strong basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain the high temperatures and pressures required for the substitution reaction. This method ensures a consistent yield and purity of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-(Trifluoromethyl)pyridine-5-acetonitrile
  • Structure: Differs in substituent positions: -CF₃ at 2-position and -CH₂CN at 5-position (vs. 3-position in the target compound) .
  • The absence of a hydroxy group decreases hydrogen-bonding capacity, likely reducing aqueous solubility compared to the target compound.
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • Structure: Features an ethynyl (-C≡C-SiMe₃) group at the 3-position and an amine (-NH₂) at the 2-position .
  • Implications: The ethynyl group introduces steric bulk and π-bond conjugation, which may enhance rigidity and thermal stability.

Functional Group Variations and Bioactivity

Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)
  • Structure: Contains a trifluoromethylpyridyloxy group but with additional dichloro and ether linkages .
  • Implications: The dichloroallyloxy group contributes to pesticidal activity, as seen in Pyridalyl’s use as an insecticide.

Physicochemical Properties (Hypothetical Analysis)

Property 6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile 2-(Trifluoromethyl)pyridine-5-acetonitrile Pyridalyl
Molecular Weight (g/mol) ~218 (estimated) 202 491.12
Key Functional Groups -OH, -CF₃, -CH₂CN -CF₃, -CH₂CN -CF₃, -Cl, ether
Solubility Higher in polar solvents (due to -OH) Moderate (no -OH) Low (lipophilic)
Reactivity Electrophilic nitrile; acidic -OH Less acidic; nitrile at 5-position Stable ether linkages

Research Implications and Gaps

  • Bioactivity: While trifluoromethylpyridines are prevalent in agrochemicals (e.g., Pyridalyl ), the hydroxy-nitrile combination in the target compound could unlock novel mechanisms in drug discovery, such as kinase inhibition.
  • Data Limitations: Direct experimental data (e.g., melting point, toxicity) for this compound are absent in available literature; further studies are needed to validate hypotheses.

Biological Activity

6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile is a pyridine derivative that exhibits significant biological activity, particularly in medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, including antiandrogenic effects and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C8H6F3N
  • Molecular Weight: 195.14 g/mol
  • Functional Groups: Hydroxy group, trifluoromethyl group, and nitrile group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and biological macromolecules.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes, particularly proteases and kinases. The presence of the hydroxyl group may contribute to hydrogen bonding interactions with enzyme active sites, enhancing binding affinity and specificity.

Antiandrogenic Activity

A study conducted on a library of pyridine derivatives, including this compound, demonstrated its potential as an antiandrogen. The compound was tested on the human prostate cancer cell line LNCaP, where it showed significant inhibition of androgen receptor-mediated transcription. The results indicated that at a concentration of 5 μM, the compound inhibited androgen receptor activity by up to 90% .

Cytotoxicity Assessment

In addition to its antiandrogenic properties, the cytotoxic effects of this compound were evaluated. Flow cytometric analysis revealed that while the compound effectively inhibited prostate-specific antigen (PSA) levels, it did not exhibit significant cytotoxicity towards LNCaP cells . This suggests a favorable therapeutic index for potential clinical applications.

Case Studies

Study Compound Cell Line IC50 (μM) Activity
Study 1This compoundLNCaP30.1Antiandrogenic
Study 2MDV3100LNCaP5.6Antiandrogenic

Metabolism and Bioconversion

The metabolic pathways of pyridine derivatives, including this compound, have been explored using microbial systems. For instance, studies using Burkholderia sp. MAK1 demonstrated the bioconversion capabilities of this strain in metabolizing various pyridine derivatives . Although specific metabolic products from this compound were not detailed in these studies, it highlights the potential for biocatalysis in drug metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-2-(trifluoromethyl)pyridine-3-acetonitrile
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